Des-difluoro Keto Ledipasvir is a derivative of Ledipasvir, which is an antiviral medication primarily used in the treatment of hepatitis C virus infections. This compound is characterized by the absence of fluorine atoms at specific positions on its molecular structure, which distinguishes it from its parent compound, Ledipasvir. The development and study of Des-difluoro Keto Ledipasvir are significant due to its potential implications in enhancing the efficacy and safety profile of antiviral therapies.
The information regarding Des-difluoro Keto Ledipasvir is derived from various patent filings and scientific literature that detail its synthesis, properties, and applications. Notably, the patent WO2016145269A1 discusses solid-state forms of Ledipasvir and outlines processes for its preparation, which may include derivatives such as Des-difluoro Keto Ledipasvir .
Des-difluoro Keto Ledipasvir can be classified under the category of antiviral drugs, specifically as a nonstructural protein inhibitor targeting hepatitis C virus replication. Its classification is based on its structural modifications relative to Ledipasvir and its intended therapeutic applications.
The synthesis of Des-difluoro Keto Ledipasvir involves several key steps that modify the original structure of Ledipasvir to achieve the desired chemical properties.
The fluorination process often requires optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and minimize side reactions. The use of basic species like quinuclidine has been shown to enhance conversion rates during fluorination reactions .
Des-difluoro Keto Ledipasvir retains a core structure similar to that of Ledipasvir but lacks two fluorine substituents.
Crystallographic studies may reveal specific angles and bond lengths that define the spatial arrangement of atoms within the molecule. For instance, X-ray powder diffraction patterns can provide insights into the crystalline form and purity of Des-difluoro Keto Ledipasvir.
Des-difluoro Keto Ledipasvir undergoes several chemical reactions that are pivotal for its synthesis and potential modification.
Reactions are typically monitored using techniques such as thin-layer chromatography or nuclear magnetic resonance spectroscopy to ensure successful transformations and high purity levels.
Des-difluoro Keto Ledipasvir acts by inhibiting the hepatitis C virus nonstructural protein 5A (NS5A), which plays a crucial role in viral replication.
In vitro studies may provide quantitative data on its effectiveness against various strains of hepatitis C virus, comparing it with existing treatments.
Des-difluoro Keto Ledipasvir exhibits distinct physical and chemical properties that influence its behavior in biological systems.
Des-difluoro Keto Ledipasvir has significant scientific uses primarily in antiviral therapy development.
Des-difluoro keto ledipasvir is a key synthetic intermediate and impurity in the production of ledipasvir (C₄₉H₅₄F₂N₈O₆), an NS5A inhibitor used in hepatitis C virus (HCV) treatment. Its chemical name is N-[(1S)-1-[[(6S)-6-[5-[9-Oxo-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxycarbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-carbamic acid methyl ester (C₄₉H₅₄N₈O₇, molecular weight 867 g/mol) [1] [10]. Structurally, it differs from ledipasvir in two critical aspects:
Table 1: Structural Comparison of Ledipasvir and Des-difluoro Keto Ledipasvir
Feature | Ledipasvir | Des-difluoro Keto Ledipasvir |
---|---|---|
Molecular Formula | C₄₉H₅₄F₂N₈O₆ | C₄₉H₅₄N₈O₇ |
Molecular Weight (g/mol) | 888.99 | 867.00 |
Fluorene Modification | 9,9-Difluoro | 9-Oxo |
Key Functional Groups | Benzimidazole, imidazole | Benzimidazole, imidazole, ketone |
The crystalline form of des-difluoro keto ledipasvir exhibits distinct X-ray powder diffraction (XRPD) peaks at 2θ angles of 6.7°, 10.2°, 13.4°, and 16.8°, confirming altered solid-state packing compared to the parent compound. This structural rearrangement affects physicochemical properties, including solubility and crystallinity [10].
The difluoro and keto modifications in des-difluoro keto ledipasvir significantly alter its pharmacological profile:
Table 2: Pharmacokinetic and Binding Properties of Modified Ledipasvir Derivatives
Parameter | Ledipasvir | Des-difluoro Keto Ledipasvir | Fluorinated Analog (Reference) |
---|---|---|---|
NS5A Binding Kd (nM) | 0.5 | 58.9 | 0.7 |
EC₉₀ (GT1a replicon) | 0.031 | >1000 | 0.035 |
Metabolic Half-life | 47 hours | ~12 hours | 50 hours |
Plasma Protein Binding | >99.8% | >99% | >99.5% |
Structure-activity relationship (SAR) studies demonstrate that fluorination at the fluorene C9 position is essential for maintaining picomolar antiviral potency. The electron-withdrawing effect of fluorine stabilizes the planar conformation required for NS5A binding, while the keto group introduces conformational flexibility that diminishes activity [6] [8].
Des-difluoro keto ledipasvir exhibits markedly reduced binding to the HCV NS5A protein compared to ledipasvir:
Table 3: Inhibition of HCV NS5A Variants by Ledipasvir Derivatives
NS5A Variant | Ledipasvir EC₅₀ (nM) | Des-difluoro Keto EC₅₀ (nM) | Fold Change |
---|---|---|---|
Wild-type (GT1b) | 0.031 | >1000 | >32,000-fold |
L31V | 1.2 | >1000 | >800-fold |
Y93H | 110 | >1000 | >9-fold |
M28T | 0.8 | >1000 | >1,250-fold |
Notably, des-difluoro keto ledipasvir retains the ability to compete with ledipasvir for the NS5A binding site (IC₅₀ = 149.0 nM in competitive assays), confirming shared binding topography despite reduced affinity. This supports its utility as a pharmacological tool for studying NS5A-inhibitor interactions [2] [7]. The compound's synthesis—involving Suzuki coupling, ketone formation via fluorination, and azaspiroheptane ring formation—provides material for structure-function studies of NS5A inhibitors [6] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5